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molecular formula C18H14N2O3S B1682947 1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]- CAS No. 1005201-24-0

1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-

Cat. No. B1682947
M. Wt: 338.4 g/mol
InChI Key: RCKYSTKYIVULEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492378B2

Procedure details

To a solution of 2-methyl-5-[3-[4-(methylthio)phenyl]-1-benzofuran-5-yl]-1,3,4-oxadiazole (322 mg, 1.00 mmol) in dichloromethane (10 mL) was added m-chloroperbenzoic acid (70%, 259 mg, 1.05 mmol) at room temperature, and the resulting mixture was stirred for 5 min. The reaction mixture was concentrated under reduced pressure, and the residue was purified by basic silica gel column chromatography (ethyl acetate) and recrystallized from tetrahydrofuran to give the title compound (284 mg, yield 84%) as colorless crystals.
Name
2-methyl-5-[3-[4-(methylthio)phenyl]-1-benzofuran-5-yl]-1,3,4-oxadiazole
Quantity
322 mg
Type
reactant
Reaction Step One
Quantity
259 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4]([C:7]2[CH:8]=[CH:9][C:10]3[O:14][CH:13]=[C:12]([C:15]4[CH:20]=[CH:19][C:18]([S:21][CH3:22])=[CH:17][CH:16]=4)[C:11]=3[CH:23]=2)=[N:5][N:6]=1.ClC1C=CC=C(C(OO)=[O:32])C=1>ClCCl>[CH3:1][C:2]1[O:3][C:4]([C:7]2[CH:8]=[CH:9][C:10]3[O:14][CH:13]=[C:12]([C:15]4[CH:16]=[CH:17][C:18]([S:21]([CH3:22])=[O:32])=[CH:19][CH:20]=4)[C:11]=3[CH:23]=2)=[N:5][N:6]=1

Inputs

Step One
Name
2-methyl-5-[3-[4-(methylthio)phenyl]-1-benzofuran-5-yl]-1,3,4-oxadiazole
Quantity
322 mg
Type
reactant
Smiles
CC=1OC(=NN1)C=1C=CC2=C(C(=CO2)C2=CC=C(C=C2)SC)C1
Name
Quantity
259 mg
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by basic silica gel column chromatography (ethyl acetate)
CUSTOM
Type
CUSTOM
Details
recrystallized from tetrahydrofuran

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC=1OC(=NN1)C=1C=CC2=C(C(=CO2)C2=CC=C(C=C2)S(=O)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 284 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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